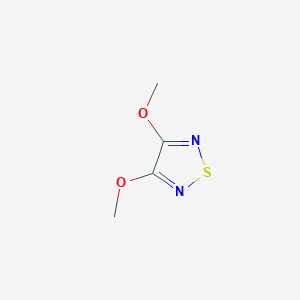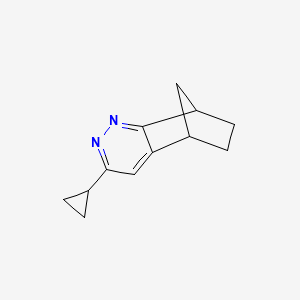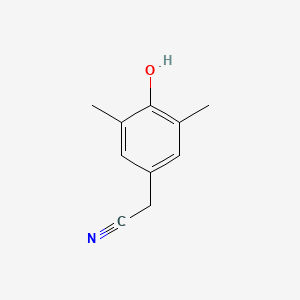
2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester is a chemical compound with the molecular formula C13H9ClO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both ester and acyl chloride functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester typically involves the chlorination of methyl naphthalene-2-carboxylate. One common method includes the reaction of methyl naphthalene-2-carboxylate with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Methyl naphthalene-2-carboxylate+SOCl2→Methyl 6-(chlorocarbonyl)naphthalene-2-carboxylate+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction is typically carried out in the presence of a catalyst to ensure complete conversion and minimize by-products.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
科学研究应用
2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester primarily involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
Methyl 6-(chlorosulfonyl)naphthalene-2-carboxylate: Similar structure but contains a sulfonyl chloride group instead of an acyl chloride group.
Methyl 6-(bromocarbonyl)naphthalene-2-carboxylate: Contains a bromocarbonyl group instead of a chlorocarbonyl group.
Methyl 6-(fluorocarbonyl)naphthalene-2-carboxylate: Contains a fluorocarbonyl group instead of a chlorocarbonyl group.
Uniqueness
2-Naphthalenecarboxylic acid, 6-(chlorocarbonyl)-, methyl ester is unique due to its specific reactivity profile. The presence of the chlorocarbonyl group makes it highly reactive towards nucleophiles, allowing for the formation of a wide range of derivatives. This reactivity is not as pronounced in similar compounds with different halogen substituents, making this compound particularly valuable in synthetic chemistry.
属性
CAS 编号 |
69008-41-9 |
|---|---|
分子式 |
C13H9ClO3 |
分子量 |
248.66 g/mol |
IUPAC 名称 |
methyl 6-carbonochloridoylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H9ClO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3 |
InChI 键 |
HZCPEPKCSGZBBI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


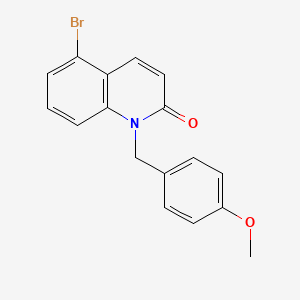
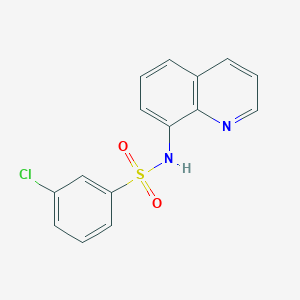
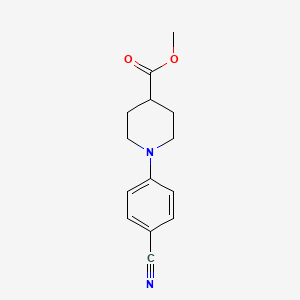
![1-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-1,2,4-triazole](/img/structure/B8698674.png)
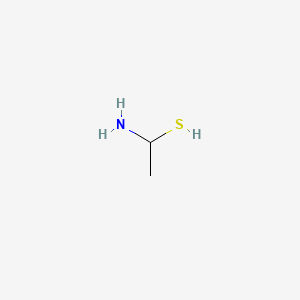
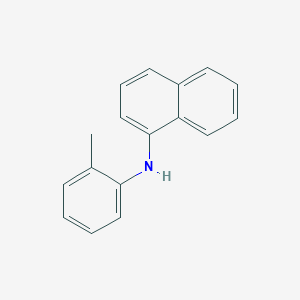
![[18F]AZD4694 Precursor](/img/structure/B8698694.png)
![4-oxo-4H-naphtho[1,2-b]pyran-2-carboxylic acid](/img/structure/B8698696.png)

